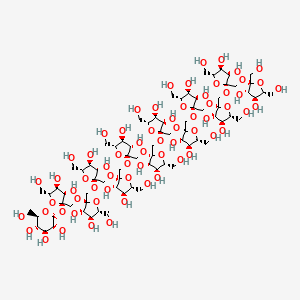
Fructo-oligosaccharide DP13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructo-oligosaccharide DP13 is a type of inulin-type fructan that can be isolated from various plant sources, including Morinda officinalis . Fructo-oligosaccharides are oligosaccharides composed of fructose units linked by β-glycosidic bonds. They are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharides, including Fructo-oligosaccharide DP13, are typically produced through enzymatic synthesis. The process involves the transfructosylation of sucrose by fructosyltransferase enzymes, such as β-D-fructofuranosidases or β-fructosyltransferases, found in various fungi like Aspergillus, Aureobasidium, and Penicillium . The reaction conditions often include a substrate concentration of sucrose and optimal pH and temperature for enzyme activity.
Industrial Production Methods: Industrial production of Fructo-oligosaccharides involves microbial fermentation and enzymatic synthesis. The process results in mixtures containing high content of salts, glucose, some fructose, and unreacted sucrose. To increase the purity of Fructo-oligosaccharides, downstream processes such as activated charcoal, ion exchange resins, and microbial treatments are employed .
Chemical Reactions Analysis
Types of Reactions: Fructo-oligosaccharides undergo various chemical reactions, including hydrolysis and enzymatic reactions. They are resistant to hydrolysis by human digestive enzymes but can be fermented by gut microbiota.
Common Reagents and Conditions: The enzymatic synthesis of Fructo-oligosaccharides involves the use of fructosyltransferase enzymes under optimal pH and temperature conditions. The hydrolysis of Fructo-oligosaccharides can be catalyzed by specific enzymes like inulinase.
Major Products Formed: The major products formed from the enzymatic synthesis of Fructo-oligosaccharides include various oligosaccharides with different degrees of polymerization, such as 1-kestose, nystose, and 1F-fructofuranosylnystose .
Scientific Research Applications
Fructo-oligosaccharide DP13 has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of fructosyltransferase enzymes.
Biology: Promotes the growth of beneficial gut bacteria, making it a valuable prebiotic in studies related to gut health and microbiota.
Industry: Incorporated into food products as a low-calorie sweetener and dietary fiber.
Mechanism of Action
Fructo-oligosaccharide DP13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs have various health benefits, including improved gut barrier function, modulation of immune responses, and regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
Fructo-oligosaccharides (FOS): General term for oligosaccharides composed of fructose units.
Galacto-oligosaccharides (GOS): Oligosaccharides composed of galactose units, also known for their prebiotic properties.
Inulin: A polysaccharide composed of fructose units, often used as a dietary fiber and prebiotic.
Fructo-oligosaccharide DP13 stands out due to its specific structure and the unique health benefits it offers.
Properties
Molecular Formula |
C78H132O66 |
|---|---|
Molecular Weight |
2125.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChI Key |
SWEPQNVTSHGQDC-RNTIGUIKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















